Ethyl 4-(3,4-bis(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

Description

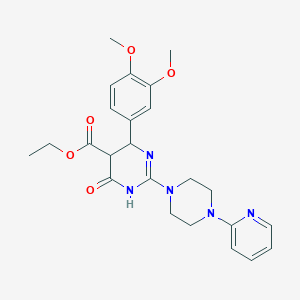

Ethyl 4-(3,4-bis(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is a dihydropyrimidine carboxylate derivative characterized by a central pyrimidine ring substituted with a 3,4-dimethoxyphenyl group at position 4, a piperazinyl moiety bearing a 2-pyridinyl group at position 2, and an ethyl ester at position 3. This compound belongs to a class of molecules synthesized via multicomponent reactions, such as the Biginelli reaction, which typically involve aldehydes, β-ketoesters, and urea derivatives under acidic conditions . For instance, the piperazine-pyridine moiety is known to enhance binding interactions with biological targets through hydrogen bonding or metal coordination .

Properties

Molecular Formula |

C24H29N5O5 |

|---|---|

Molecular Weight |

467.5 g/mol |

IUPAC Name |

ethyl 4-(3,4-dimethoxyphenyl)-6-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C24H29N5O5/c1-4-34-23(31)20-21(16-8-9-17(32-2)18(15-16)33-3)26-24(27-22(20)30)29-13-11-28(12-14-29)19-7-5-6-10-25-19/h5-10,15,20-21H,4,11-14H2,1-3H3,(H,26,27,30) |

InChI Key |

KGXYEEZLBCDRSB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,4-bis(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common approach includes the condensation of ethyl acetoacetate with an appropriate amine to form the pyrimidine ring. The introduction of the piperazine and pyridine moieties can be achieved through nucleophilic substitution reactions under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,4-bis(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, methanol, dichloromethane.

Catalysts: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(3,4-bis(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,4-bis(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related dihydropyrimidine derivatives, focusing on substituent effects, synthesis methodologies, and inferred physicochemical or biological properties.

Structural Analogues and Substituent Variations

Key Observations

Substituent Effects on Solubility and Binding: The 3,4-bis(methyloxy)phenyl group in the target compound likely improves aqueous solubility compared to the 2-methoxyphenyl analogue due to increased polarity. The 4-(2-pyridinyl)piperazinyl substituent may facilitate stronger interactions with biological targets (e.g., enzymes or receptors) via hydrogen bonding or π-π stacking compared to the 4-phenylpiperazinyl group in the analogue from .

Synthesis Methods :

- Most dihydropyrimidine derivatives are synthesized via alkylation or multicomponent reactions. For example, the target compound and its analogues in and use DMF as a solvent for alkylation, while the trifluoromethyl-substituted compound () employs a SnCl₂-catalyzed Biginelli reaction .

Biological Activity :

- While direct biological data for the target compound are absent, structurally similar compounds (e.g., ) exhibit antibacterial properties. The presence of a pyridine ring in the target compound may broaden its activity spectrum, as pyridine-containing derivatives often show enhanced antimicrobial or anticancer effects .

Physicochemical Properties

- Lipophilicity : The 3,4-bis(methyloxy)phenyl group increases polarity, likely reducing logP compared to the trifluoromethyl-substituted analogue (), which is highly lipophilic.

Biological Activity

Ethyl 4-(3,4-bis(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound with notable biological activity. This article delves into its structural characteristics, synthesis methods, and various biological activities supported by research findings.

Structural Characteristics

The compound features a pyrimidine ring , a piperazine moiety , and multiple methoxy groups , which contribute to its biological properties. The ethyl ester group enhances its solubility and potential bioavailability in medicinal applications. The structural formula can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes that require precise control over reaction conditions to achieve high yields and purity. Common methods include:

- Formation of the Pyrimidine Core : Utilizing appropriate reagents to construct the pyrimidine structure.

- Piperazine Integration : Coupling reactions to introduce the piperazine ring.

- Methoxy Group Addition : Employing methylation techniques to install methoxy substituents.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have indicated that compounds with similar structures show significant antimicrobial properties. For instance, derivatives of pyrimidine have been reported to exhibit antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values for related compounds often fall within effective ranges against various pathogens.

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| A | 4 | Antibacterial |

| B | 8 | Antifungal |

| C | 20 | Antiviral |

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research on similar pyrimidine derivatives has shown promising results in inhibiting cancer cell proliferation in vitro. Further studies are necessary to elucidate the specific mechanisms of action.

Neuropharmacological Effects

Given the presence of the piperazine moiety, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and may offer therapeutic benefits in treating neurological disorders.

Case Studies

Recent studies have focused on understanding the interaction of this compound with biological targets:

- Cell Viability Assays : Evaluated the cytotoxic effects on cancer cell lines.

- Receptor Binding Studies : Investigated interactions with neurotransmitter receptors.

- In Vivo Models : Assessed efficacy in animal models for various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.